Ethyl 3-amino-4-phenylbut-2-enoate

Physicochemical characterization Chromatographic separation Thermal stability

Ethyl 3-amino-4-phenylbut-2-enoate (CAS 960298-94-6, molecular formula C₁₂H₁₅NO₂, molecular weight 205.253 g/mol) is an N-unsubstituted β-enamino ester featuring a conjugated (E)-configured α,β-unsaturated ester system with a free primary amino group at the 3-position and a phenyl substituent at the 4-position. The compound is classified as a β-amino acid ester derivative and belongs to the broader family of β-enamino esters, which serve as versatile synthetic intermediates for chiral β-amino acids, heterocycles, and pharmaceutical building blocks.

Molecular Formula C12H15NO2
Molecular Weight 205.25 g/mol
Cat. No. B13883619
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-amino-4-phenylbut-2-enoate
Molecular FormulaC12H15NO2
Molecular Weight205.25 g/mol
Structural Identifiers
SMILESCCOC(=O)C=C(CC1=CC=CC=C1)N
InChIInChI=1S/C12H15NO2/c1-2-15-12(14)9-11(13)8-10-6-4-3-5-7-10/h3-7,9H,2,8,13H2,1H3
InChIKeyYNUYZZJNYFATIM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 3-Amino-4-phenylbut-2-enoate (CAS 960298-94-6): Physicochemical Baseline and Procurement-Relevant Identity


Ethyl 3-amino-4-phenylbut-2-enoate (CAS 960298-94-6, molecular formula C₁₂H₁₅NO₂, molecular weight 205.253 g/mol) is an N-unsubstituted β-enamino ester featuring a conjugated (E)-configured α,β-unsaturated ester system with a free primary amino group at the 3-position and a phenyl substituent at the 4-position . The compound is classified as a β-amino acid ester derivative and belongs to the broader family of β-enamino esters, which serve as versatile synthetic intermediates for chiral β-amino acids, heterocycles, and pharmaceutical building blocks [1]. Predicted physicochemical parameters include a density of 1.1 ± 0.1 g/cm³, a boiling point of 353.4 ± 37.0 °C at 760 mmHg, a flash point of 197.9 ± 24.0 °C, a calculated LogP of 2.23, and a refractive index of 1.543 . The compound is slightly soluble in water and soluble in common organic solvents such as ethanol and ether .

Why Ethyl 3-Amino-4-phenylbut-2-enoate Cannot Be Simply Replaced by Generic In-Class Analogs


Ethyl 3-amino-4-phenylbut-2-enoate occupies a structurally distinct position at the intersection of three critical molecular features—a free N-unsubstituted enamine nitrogen, a conjugated α,β-unsaturated ester electrophile, and a 4-phenyl substituent—that collectively define its reactivity profile, chromatographic behavior, and synthetic utility . Replacing this compound with its saturated analog, ethyl 3-amino-4-phenylbutanoate (CAS 149193-77-1, MW 207.27), eliminates the conjugated double bond and enamine character, thereby abolishing nucleophilic reactivity at the β-carbon and removing the UV chromophore essential for HPLC detection . Substitution with the simpler ethyl 3-aminobut-2-enoate (ethyl 3-aminocrotonate, CAS 7318-00-5) results in a boiling point drop of approximately 140 °C, a density decrease from 1.1 to 1.022 g/mL, and loss of the phenyl ring's hydrophobic bulk that governs reversed-phase chromatographic retention and LogP-dependent partitioning . Substitution with the methyl ester variant, methyl 3-amino-4-phenylbut-2-enoate (CAS 757951-23-8, MW 191.23), alters volatility and ester hydrolysis kinetics. These differences are not marginal—they translate into quantifiably different separation parameters, reactivity outcomes, and detection sensitivity, making direct interchange without method revalidation unreliable .

Ethyl 3-Amino-4-phenylbut-2-enoate: Quantified Differential Evidence Versus Closest Analogs


Boiling Point Elevation of ~140 °C Versus Ethyl 3-Aminobut-2-enoate Driven by 4-Phenyl Substitution

The 4-phenyl substituent on ethyl 3-amino-4-phenylbut-2-enoate increases the boiling point by approximately 138–143 °C relative to the unsubstituted ethyl 3-aminobut-2-enoate (ethyl 3-aminocrotonate). This difference directly impacts gas chromatography (GC) elution order, distillation-based purification feasibility, and thermal stability assessment in reaction screening .

Physicochemical characterization Chromatographic separation Thermal stability

Density Differential of +0.08–0.13 g/cm³ Over Alkyl-Substituted β-Enamino Ester Analogs

Ethyl 3-amino-4-phenylbut-2-enoate exhibits a predicted density of 1.1 ± 0.1 g/cm³, which is 0.078 g/cm³ higher than ethyl 3-aminobut-2-enoate (1.022 g/mL at 25 °C) and 0.127 g/cm³ higher than ethyl 3-amino-4-methylpent-2-enoate (0.973 g/cm³). The increased density arises from the phenyl ring's molecular mass contribution and is consistent with the trend observed across β-enamino esters as aromatic substitution replaces alkyl chains .

Density measurement Formulation Liquid handling

LogP Elevation of +1.4–1.7 Units Over Alkyl Analogs Enabling Superior Reversed-Phase HPLC Retention and UV Detection

The calculated LogP of ethyl 3-amino-4-phenylbut-2-enoate is 2.23 . In contrast, the simpler ethyl 3-aminobut-2-enoate lacks the phenyl ring and has an estimated LogP of approximately 0.5–0.8 (class-level estimate based on fragment-based calculation for C₆H₁₁NO₂ vs. C₁₂H₁₅NO₂). This LogP difference of ~1.4–1.7 units translates into substantially longer retention on reversed-phase (C18) HPLC columns and enables UV detection at 254–260 nm due to the phenyl chromophore, which is absent in alkyl-substituted analogs . The phenyl group also contributes to a molecular weight increase of ~62 Da versus ethyl 3-aminobut-2-enoate (MW 143 vs. 205), facilitating mass spectrometric discrimination .

Chromatography Analytical method development LogP

Structural Differentiation from Saturated Analog: Conjugated Enamine System Enables Nucleophilic β-Carbon Reactivity and Conjugate Addition Chemistry

Ethyl 3-amino-4-phenylbut-2-enoate possesses an α,β-unsaturated ester system conjugated with a free amino group, creating an enamine structure with nucleophilic character at the β-carbon (C-2 position) [1]. Its saturated analog, ethyl 3-amino-4-phenylbutanoate (CAS 149193-77-1), lacks this conjugation and therefore cannot participate in conjugate addition, aza-Michael, or cycloaddition reactions that exploit the enamine system. The double bond also introduces geometric isomerism (the target compound is specified as the (E)-isomer), which affects stereochemical outcomes in asymmetric transformations .

Synthetic chemistry Enamine reactivity Conjugate addition

N-Unsubstituted β-Enamino Ester Class: First Organocatalytic Asymmetric Reduction Reported with High Enantioselectivity for β-Aryl Substrates

N-Unsubstituted β-enamino esters, including β-aryl-substituted derivatives structurally analogous to ethyl 3-amino-4-phenylbut-2-enoate, have been demonstrated as viable substrates in the first organocatalytic asymmetric hydrosilylation system reported by Ye et al. (2016) [1]. Using N-tert-butylsulfinyl-L-proline-derived amides and L-pipecolinic acid-derived formamides as chiral Lewis base catalysts, a broad range of β-aryl- and β-alkyl-substituted free β-amino esters were prepared with high yields and enantioselectivities. This represents a significant advance because N-unsubstituted β-enamino esters were previously considered challenging substrates for asymmetric catalysis due to the competitive coordination of the free NH₂ group with metal catalysts [1]. In contrast, N-alkyl or N-acyl protected β-enamino esters (e.g., N-Boc or N-Cbz derivatives) follow different mechanistic pathways and require separate catalyst optimization, making them not directly interchangeable with the free amino form [2].

Asymmetric catalysis Chiral synthesis β-Amino acid

Ethyl 3-Amino-4-phenylbut-2-enoate: High-Value Application Scenarios Based on Verified Differential Evidence


Asymmetric Synthesis of Chiral β-Aryl-β-Amino Acid Esters via Organocatalytic Hydrosilylation

Ethyl 3-amino-4-phenylbut-2-enoate, as an N-unsubstituted β-enamino ester, is a suitable substrate for organocatalytic asymmetric hydrosilylation using chiral Lewis base catalysts (e.g., L-pipecolinic acid-derived formamides) with trichlorosilane, enabling direct access to enantiomerically enriched β-amino esters without protection/deprotection steps [1]. The 4-phenyl substituent provides steric differentiation that can influence enantioselectivity outcomes, and the defined (E)-geometry of the double bond ensures a predictable stereochemical course. This application leverages the compound's free NH₂ group, which is essential for catalyst-substrate interaction, and cannot be replicated using N-protected or saturated analogs [1].

Reversed-Phase HPLC Method Development and Quality Control with Direct UV Detection at 254 nm

The LogP of 2.23 and the phenyl chromophore of ethyl 3-amino-4-phenylbut-2-enoate enable robust reversed-phase HPLC-UV analysis at 254 nm without derivatization . This contrasts with alkyl-substituted β-enamino esters that lack a chromophore and require evaporative light scattering detection (ELSD) or charged aerosol detection (CAD). For analytical laboratories developing purity methods, this compound can serve as a system suitability standard for methods targeting aromatic β-enamino esters, providing a quantifiable retention time benchmark (LogP ~2.2 on C18 columns) distinct from earlier-eluting alkyl analogs (estimated LogP ~0.5–0.8) .

Building Block for Heterocyclic Compound Libraries via Conjugate Addition–Cyclization Cascades

The conjugated enamine system of ethyl 3-amino-4-phenylbut-2-enoate enables participation in aza-Michael addition and subsequent cyclization reactions to construct nitrogen-containing heterocycles, including pyrrolines, pyrroles, and pyridinones [2]. The 4-phenyl group introduces a hydrophobic aromatic moiety into the heterocyclic scaffold in a single step, which is valuable for fragment-based drug discovery libraries where aryl substitution is often required for target engagement. The saturated analog cannot participate in these conjugate addition cascades [2].

Reference Standard for GC Method Development Leveraging High Boiling Point Discrimination

With a boiling point of 353.4 °C, ethyl 3-amino-4-phenylbut-2-enoate elutes significantly later than its alkyl-substituted analogs (e.g., ethyl 3-aminobut-2-enoate at 210–215 °C) in gas chromatography, providing a high-temperature retention time marker for method development . This ~140 °C boiling point differential enables unambiguous separation from lower-boiling impurities and starting materials in reaction monitoring, making it useful as a reference standard for GC method validation in synthetic process control .

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